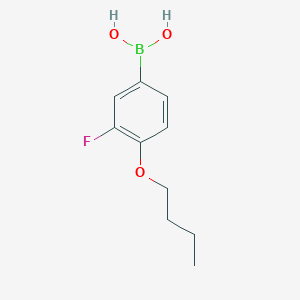

4-Butoxy-3-fluorophenylboronic acid

Description

Properties

IUPAC Name |

(4-butoxy-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHCUZXLXOUYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584279 | |

| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156487-13-7 | |

| Record name | B-(4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156487-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Butoxy-3-fluorophenylboronic Acid and Its Role in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Butoxy-3-fluorophenylboronic acid, a valuable reagent in organic synthesis. While specific data for this exact molecule is not widely available, this paper will extrapolate its properties, synthesis, and applications based on closely related and well-documented analogs. By examining the established chemistry of similar compounds, we can provide researchers with a robust framework for utilizing this and other substituted phenylboronic acids in their work.

Introduction to Arylboronic Acids: The Power of the C-B Bond

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their significance in modern organic chemistry stems primarily from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The versatility of arylboronic acids is enhanced by the diverse range of substituents that can be incorporated into the aromatic ring. These substituents, through their electronic and steric effects, can fine-tune the reactivity of the boronic acid and impart specific properties to the final products. Fluorine and alkoxy groups are particularly important substituents in medicinal chemistry, often improving metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

Physicochemical Properties and Synthesis of this compound

While a specific CAS number for this compound was not identified in a comprehensive search of available literature and databases, we can infer its properties from structurally similar compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction from Analogs |

| Molecular Formula | C₁₀H₁₄BFO₃ | Based on the named structure |

| Molecular Weight | ~212 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical appearance of arylboronic acids[3] |

| Melting Point | 75-150 °C | Analogs like 5-Butoxy-2-fluorophenylboronic acid (75-80 °C) and 4-Butoxy-3-chlorophenylboronic acid (147-151 °C) show a range.[4][5] |

| Solubility | Soluble in organic solvents (e.g., THF, Dioxane, DMF), sparingly soluble in water. | General solubility profile of arylboronic acids. |

| Stability | Sensitive to moisture and air. May undergo dehydration to form boroxines. | General stability of boronic acids.[6] |

Synthesis of Substituted Phenylboronic Acids

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route would start from 1-bromo-4-butoxy-3-fluorobenzene.

Figure 1. A generalized synthetic workflow for the preparation of this compound.

A similar multi-step synthesis has been described for 4-amino-3-fluorophenylboronic acid, which involves a lithium-bromine exchange followed by reaction with trimethyl borate and subsequent acidic hydrolysis.[7]

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organohalide or triflate.[2][8]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction. The specific conditions, such as the choice of catalyst, base, and solvent, may need to be optimized for a particular substrate combination.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To the reaction vessel, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The incorporation of a 4-butoxy-3-fluoro-phenyl moiety into molecules through Suzuki-Miyaura coupling can be highly advantageous in drug discovery and materials science.

-

Pharmaceuticals: The fluorine atom can enhance metabolic stability and binding affinity, while the butoxy group can improve lipophilicity and cell membrane permeability. Phenylboronic acids are key intermediates in the synthesis of a wide range of therapeutic agents.[9][10]

-

Agrochemicals: Similar to pharmaceuticals, the unique properties imparted by the substituents can lead to the development of more effective and safer pesticides and herbicides.[5]

-

Materials Science: Arylboronic acids are used to synthesize conjugated polymers and other organic materials with specific electronic and photophysical properties for applications in areas like organic light-emitting diodes (OLEDs).[11]

Safety, Handling, and Storage

Substituted phenylboronic acids, including this compound, require careful handling.

-

Hazards: These compounds are often classified as irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed or inhaled.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.[6][15]

Conclusion

This compound represents a valuable building block for organic synthesis, particularly for the construction of complex molecules with applications in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited, a thorough understanding of the chemistry of related arylboronic acids provides a strong foundation for its successful application in the laboratory. The continued exploration of novel substituted boronic acids will undoubtedly lead to the discovery of new and improved chemical entities with significant scientific and commercial impact.

References

- AK Scientific, Inc. (n.d.).

- Combi-Blocks, Inc. (2023).

- Fisher Scientific. (2025). 4-Fluoro-2-(trifluoromethyl)

- Fujita, K., & Osawa, S. (2018). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications.

- Bheemisetty, H., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 001-016.

- BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.

- MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore.

- Singh, V. K., & Kumar, A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998.

- Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). TETRABUTYLAMMONIUM (4-FLUOROPHENYL)

- Thermo Fisher Scientific. (2020).

- da Silva, A. B. F., et al. (2020). Phenylboronic acid (1) and its optimized derivatives: improving binding affinity versus KPC-2. RSC Medicinal Chemistry, 11(11), 1313-1322.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- ChemicalBook. (n.d.).

- Sigma-Aldrich. (n.d.). Butoxy fluorophenyl boronic acid.

- Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis.

- Chem-Impex. (n.d.). 4-Fluorophenylboronic acid.

- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8255-8258.

- BLD Pharm. (n.d.). 1765-93-1|4-Fluorophenylboronic acid.

- PubChem. (2025). (4-Butoxy-3-methylphenyl)boronic acid.

- precisionFDA. (n.d.). (4-FLUOROPHENYL)BORONIC ACID.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved [Video]. YouTube.

- Sigma-Aldrich. (n.d.). 4-Fluorophenylboronic acid ≥95%.

- MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid.

- Pharmaffiliates. (n.d.). CAS No : 1765-93-1| Chemical Name : 4-Fluorophenylboronic Acid.

- LookChem. (n.d.). Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]

- 5. lookchem.com [lookchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sites.pitt.edu [sites.pitt.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. japsonline.com [japsonline.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. chemicalbook.com [chemicalbook.com]

physicochemical properties of 4-Butoxy-3-fluorophenylboronic acid

An In-depth Technical Guide to 4-Butoxy-3-fluorophenylboronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, stability, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who utilize substituted phenylboronic acids as critical intermediates in organic synthesis.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] Among these, this compound emerges as a strategically important building block. Its unique substitution pattern—a butoxy group and a fluorine atom—imparts specific electronic and steric properties that are highly valuable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2][3][4] The boronic acid functional group, B(OH)₂, serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction.[5]

Core Physicochemical Properties

The physical and chemical characteristics of a reagent are critical for its handling, reaction setup, and purification. The properties of this compound and related structures are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BFO₃ | [4][6] |

| Molecular Weight | 212.03 g/mol | [4] |

| Appearance | White to off-white powder/solid | |

| Melting Point | 75-80 °C (for 5-Butoxy-2-fluorophenylboronic acid) | [4] |

| Boiling Point | 363 °C at 760 mmHg (for 5-Butoxy-2-fluorophenylboronic acid) | [4] |

| Flash Point | 166.442 °C | [7] |

| Density | 1.15 g/cm³ (for 5-Butoxy-2-fluorophenylboronic acid) | [4] |

| Refractive Index | 1.496 | [7] |

| Solubility | Soluble in polar organic solvents like ethanol and dimethylformamide; poorly soluble in nonpolar solvents.[8][9] |

Note: Specific data for the exact isomer this compound can be sparse; data for closely related isomers is provided for reference.

Chemical Reactivity, Stability, and Handling

Stability Considerations

While boronic acids are generally stable and easy to handle compared to other organometallic reagents, they are susceptible to certain degradation pathways.[1]

-

Oxidative Instability : A significant challenge with boronic acids is their metabolic and chemical instability, as they can undergo rapid oxidative deboronation.[10] At physiological pH, this oxidation can occur at rates comparable to that of thiols.[11][12] The mechanism involves reactive oxygen species.

-

Protodeboronation : In aqueous solutions, boronic acids can undergo slow protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10]

-

Dehydration : Thermal dehydration of phenylboronic acids can lead to the formation of boroxines, which are trimeric anhydrides. This is a reversible reaction often driven by the removal of water.[1]

The fluorine atom on this compound, being an electron-withdrawing group, can influence the stability of the C-B bond. It generally increases the Lewis acidity of the boron atom and can lower the pKa of the boronic acid, which can be advantageous for reactions at physiological pH.[13]

Handling and Storage

To ensure the integrity of the reagent, the following handling and storage procedures are recommended:

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[6] Storage at room temperature is generally acceptable.[6]

-

Handling : Use in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Anhydrous solvents are often required for reactions to prevent hydrolysis and protodeboronation.[13]

The Suzuki-Miyaura Coupling: A Core Application

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an organohalide (or triflate).[5][14]

Reaction Mechanism

The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[14][15] A base is crucial for the reaction, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5][15]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a generalized workflow for using this compound in a cross-coupling reaction.

Workflow Diagram:

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup : To a reaction vessel, add the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additional ligand if required.

-

Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition : Under the inert atmosphere, add the degassed solvent (e.g., a mixture of toluene and water, or dioxane). Then, add an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) followed by this compound (1.1-1.5 equivalents).

-

Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete.

-

Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by analyzing aliquots from the reaction mixture.

-

Work-up : Once complete, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

Analytical Characterization Methods

Verifying the identity and purity of this compound and its reaction products is essential.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a common technique. However, the analysis of boronic acids can be challenging due to their hydrophilicity and potential for on-column degradation.[16] Using a high-pH mobile phase (e.g., pH 12) can stabilize boronate esters and improve the retention of the corresponding boronic acid.[16][17] A C18 column is often suitable.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic signals for the aromatic protons and the aliphatic protons of the butoxy group.

-

¹³C NMR : Will show signals for all unique carbon atoms. The carbon attached to the boron (ipso-carbon) can sometimes be difficult to detect.[19]

-

¹⁹F NMR : A single resonance will confirm the presence and chemical environment of the fluorine atom.

-

¹¹B NMR : Provides direct evidence of the boron species, with a characteristic chemical shift for boronic acids.[19]

-

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound and its products.[20]

Applications in Research and Drug Development

The structural motifs derived from this compound are prevalent in several areas of chemical science.

-

Pharmaceutical Intermediates : This compound is a vital building block for creating Active Pharmaceutical Ingredients (APIs).[3] The resulting biaryl structures are common in drugs targeting a wide range of diseases. The incorporation of boron into drug candidates is an active area of research, as boronic acids can act as enzyme inhibitors or engage in unique biological interactions.[21]

-

Materials Science : The fluorinated and butoxy-substituted phenyl ring can impart desirable electronic and photophysical properties to organic molecules used in Organic Light-Emitting Diodes (OLEDs) and other functional materials.[2]

-

Agrochemicals : It serves as a precursor in the synthesis of novel pesticides and herbicides, where the specific substitution pattern can tune the biological activity and physical properties of the final compound.[3]

Conclusion

This compound is a highly functionalized and versatile reagent. Its value lies in its capacity to participate in robust C-C bond-forming reactions, enabling the efficient construction of complex molecular architectures. A thorough understanding of its physicochemical properties, stability, and reactivity is paramount for its successful application in research and development. By employing proper handling techniques and optimized reaction protocols, scientists can fully leverage this building block to accelerate innovation in medicine, materials, and beyond.

References

- Improving the oxidative stability of boronic acids through stereoelectronic effects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuI11R1Jr846t7rPO-9bmpV3PszzfxhbqqQc4pqHtje697prO8XxIdvTrlbZTAa3RijHMxTbJr1VZLiyUNaLPyP1OsbuW6gaJTcBog-CUzwgBAoOeszQW-HYb7iMQq_ambFqXu_jrv_5DtXhdg1EJHngCzsiuMN2mSrqV2hAkR5v30f4EYqxdq8Oa-rpZV1zMaZST0Ky6fMTlbTwVtVHB7Follyeu_YZUFlCV0Mx-6RGCx454=]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross_Coupling_Reactions/Suzuki-Miyaura_Coupling]

- Stability and Synthesis of Phenylboronic Acids1. [URL: https://vertexaisearch.cloud.google.

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.2013691118]

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33688047/]

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/14/207]

- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10764724/]

- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25584e]

- Phenylboronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [URL: https://www.researchgate.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVR2Pwul5Heki9O1hiW6yWSzkjLbMvc-emXyuNaq2RjvIohQkXDe-OctwDnYV9krR6OzD4sdf8P8MHnheWYDl6iK5BSDnfs9Dv3daNanOaa6K7h419T-HbTar4EIRPyiUkntMqrT3NoO9tabbUCHhLraT0fhjRDciQU8rW0OJRoEJppEq7kSigiEb63qA1H8KvszMAa2_uPWyC5pSkJTNW0lsgBOjR3P6aebZ_iwmNTbfNJjh_sUxJeU7kWAsQSb2MCMT8p4ZSEpivSPamolzM4A3jkV7h1hS8IhoeQhnF3_-we4IGiFGPqvvXCim2NBzAhwzlCjOam2ANwnBAdDoseiEzS8G-z_3WsIwrbg3kzubACIRhlYWmtPHcUonZIo=]

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay00529a]

- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7519aa3343635a9187178]

- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22425048/]

- Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz_P3EtxOXEJGII5mr4cmaxU-tem7XR0NezQ39eIkQ6QVNYWY7q-pdIoZo72hLHAE3tkRCv0yllWvAv8uj1YPBvaOwHq13pQisKiJbF0QcuIh6QTAPmKvpUUWVSAE5XyoGN2SDkE1krL5potu1AieQ_5JzYDnCdxpMM20x0L43VGjYdtKHS1Qba1B5Bu_IJksHRjhmUmvvDFMh_KywK4wPZr0oIIbZhcZ2NS3BVPgSCP8=]

- Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0442]

- (4-Butoxy-3-fluorophenyl)boronic acid. Echemi. [URL: https://www.echemi.com/products/pid2164403-4-butoxy-3-fluorophenylboronic-acid.html]

- Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/maximizing-efficiency-applications-of-4-butoxy-2-3-difluorophenyl-boronic-acid-in-synthesis_d168.html]

- (4-Butoxy-3-methylphenyl)boronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/63216904]

- 4-Butoxy-3-chlorophenylboronic acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/more-info/60922]

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETgpK2DeRMHdKSuGOUlL9S7tW5bVFLT0lK_Fcw10hgA7eeQGzcQ1D2HLFsftpuRw3RVRBPIoqhfOH9q8wm2biUl2nRLKD4t9DTO8YKUHNSthjYSuk0ZA7AyYSMHRmHRis9f2BDp-pOhrHNM4dTYl1vYY9tYk_6p4Y=]

- Butoxy fluorophenyl boronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/757271]

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [URL: https://www.pitt.edu/~asher/papers/glucose/Tetrahedron%20Letters%2044%20(2003)%207719-7722.pdf]

- 4-Fluorophenylboronic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/03194]

- 4-Fluorophenylboronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/417556]

- 1765-93-1|4-Fluorophenylboronic acid. BLD Pharm. [URL: https://www.bldpharm.com/products/1765-93-1.html]

- CAS No : 1765-93-1| Chemical Name : 4-Fluorophenylboronic Acid. Pharmaffiliates. [URL: https://www.

- 4-Carboxy-3-fluorobenzeneboronic acid. ChemBK. [URL: https://www.chembk.com/en/chem/4-Carboxy-3-fluorobenzeneboronic%20acid]

- 4-Carboxy-3-fluorophenylboronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Carboxy-3-fluorophenylboronic-acid]

- 850198-68-4 | (3-Acetyl-4-fluorophenyl)boronic acid. ChemScene. [URL: https://www.chemscene.com/products/3-Acetyl-4-fluorophenyl-boronic-acid-850198-68-4.html]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956976/]

- (4-FLUOROPHENYL)BORONIC ACID. precisionFDA. [URL: https://precision.fda.gov/files/pfda-5af49354b63d91361e27a6c9]

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [URL: https://www.drugdiscoverytrends.com/novel-synthesis-technique-produces-boronic-acid-based-drugs]

- 2096331-14-3 | 4-Butoxy-2-(trifluoromethyl)phenylboronic acid. ChemScene. [URL: https://www.chemscene.com/products/4-Butoxy-2-trifluoromethyl-phenylboronic-acid-2096331-14-3.html]

- 4-Fluorophenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/F0374]

- Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/244673685_Synthesis_and_Crystal_Structure_of_4-Amino-3-fluorophenylboronic_Acid]

- Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. [URL: https://www.watson-int.com/news/optimizing-organic-synthesis-the-role-of-3-cyano-4-fluorophenylboronic-acid_d106.html]

- Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid. LookChem. [URL: https://www.lookchem.com/5-Butoxy-2-fluorophenylboronic-acid-cas-849062-31-3/]

- What are the applications and solubility of 3,4,5-Trifluorophenylboronic acid?. Guidechem. [URL: https://www.guidechem.com/news/what-are-the-applications-and-solubility-of-3-4-5-trifluorophenylboronic-acid-171887.html]

- 480438-55-9(4-BUTOXY-3-CHLOROPHENYLBORONIC ACID) Product Description. ChemicalBook. [URL: https://www.chemicalbook.

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [guidechem.com]

- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 11. pnas.org [pnas.org]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sites.pitt.edu [sites.pitt.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 4-Butoxy-3-fluorophenylboronic Acid in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 4-Butoxy-3-fluorophenylboronic Acid

In the landscape of contemporary medicinal chemistry, substituted phenylboronic acids are indispensable building blocks. Their prominence is largely due to their utility in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[1][2][3] Among these critical reagents, this compound (CAS No. 870778-92-0) has emerged as a particularly valuable intermediate in the synthesis of complex organic molecules destined for pharmaceutical applications.[4][5]

The unique substitution pattern of this molecule is not accidental; it is a product of deliberate molecular design. The 3-fluoro substituent serves as a powerful modulator of electronic properties and can lower the pKa of the boronic acid, enhancing its reactivity and influencing intermolecular interactions.[6][7] The 4-butoxy group, a lipophilic chain, can improve pharmacokinetic properties, such as membrane permeability and metabolic stability, in the final active pharmaceutical ingredient (API). The strategic combination of these features makes this reagent a sought-after component in the development of novel therapeutics.[8][9]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, intended for researchers, chemists, and professionals in the field of drug development. We will delve into two field-proven synthetic routes, examining the mechanistic underpinnings, practical considerations, and purification challenges associated with each, thereby providing a complete framework for its successful synthesis.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of this compound points to a primary disconnection at the Carbon-Boron bond. This suggests two dominant forward-synthesis strategies:

-

Organometallic Route: Formation of an organometallic intermediate (specifically, an aryllithium) from a corresponding aryl halide, followed by electrophilic quenching with a boron-containing reagent.

-

Catalytic Route: A transition-metal-catalyzed cross-coupling reaction (Miyaura Borylation) between an aryl halide and a diboron reagent.

Both pathways require a common precursor: a halogenated 4-butoxy-3-fluorobenzene. For the purposes of this guide, we will focus on the synthesis starting from 4-bromo-2-fluorophenol , which can be readily converted to the key intermediate, 1-bromo-4-butoxy-3-fluorobenzene .

Caption: Retrosynthetic analysis of this compound.

Part 2: Synthesis of the Key Precursor: 1-Bromo-4-butoxy-3-fluorobenzene

The initial step in both primary synthesis routes is the preparation of the aryl bromide precursor via a standard Williamson ether synthesis. This reaction proceeds by the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide.

Protocol: Williamson Ether Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at room temperature. The choice of base is critical; K₂CO₃ is safer and easier to handle for large-scale reactions, while NaH offers faster reaction times.

-

Alkylation: Add 1-bromobutane (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-bromo-4-butoxy-3-fluorobenzene.

Part 3: Core Synthesis Methodologies

With the key precursor in hand, we can now explore the two primary methods for installing the boronic acid functionality.

Method A: Lithiation and Borylation

This classic and highly effective method relies on the generation of a potent nucleophilic aryllithium species via lithium-halogen exchange, which is then trapped by a boron electrophile.[6][10]

Causality and Mechanistic Insight: The reaction is conducted at cryogenic temperatures (-78 °C) to ensure the stability of the aryllithium intermediate and prevent side reactions, such as reaction with the solvent (THF) or undesired rearrangements.[11] n-Butyllithium (n-BuLi) is a sufficiently strong base to facilitate the rapid exchange with the aryl bromide. The subsequent addition of an electrophilic borate ester, like triisopropyl borate, results in the formation of a boronate complex. Acidic aqueous workup then hydrolyzes this complex to the final boronic acid.[7]

Caption: Workflow for the Lithiation-Borylation synthesis route.

Detailed Protocol:

-

Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromo-4-butoxy-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.[12]

-

Borylation: In a separate flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.

-

Warming & Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3). Stir vigorously for 1-2 hours to ensure complete hydrolysis.

-

Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product often requires further purification as detailed in Part 4.

Method B: Palladium-Catalyzed Miyaura Borylation

This method represents a more modern approach, leveraging the power of transition-metal catalysis to form the C-B bond under milder conditions and with broader functional group tolerance.[13][14] The reaction typically yields a stable boronate ester (e.g., a pinacol ester), which can be isolated and purified more easily than the free boronic acid.[15][16]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[16] Key steps include: (1) Oxidative addition of the aryl bromide to the Pd(0) center; (2) Transmetalation with the diboron reagent, facilitated by a base (like potassium acetate, KOAc); and (3) Reductive elimination to release the aryl boronate ester and regenerate the Pd(0) catalyst. The base is crucial for activating the diboron reagent.[2][16]

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Detailed Protocol:

-

Setup: In a Schlenk tube or round-bottom flask, combine 1-bromo-4-butoxy-3-fluorobenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 1.5 eq).

-

Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (1-3 mol%) or a combination of a palladium source like Pd(OAc)₂ and a ligand.[13]

-

Solvent & Degassing: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene. Degas the mixture again by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 6-24 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound pinacol ester can be purified by flash chromatography on silica gel. If the free boronic acid is desired, the ester can be hydrolyzed.

Data Summary: Comparison of Synthetic Routes

| Parameter | Method A: Lithiation/Borylation | Method B: Miyaura Borylation |

| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, KOAc |

| Catalyst | None (stoichiometric) | Palladium complex (e.g., PdCl₂(dppf)) |

| Solvent | Anhydrous THF | Anhydrous Dioxane or Toluene |

| Temperature | -78 °C to Room Temperature | 80 - 100 °C |

| Reaction Time | 12 - 18 hours | 6 - 24 hours |

| Initial Product | Boronic Acid | Boronate Pinacol Ester |

| Pros | High yielding, well-established | Excellent functional group tolerance, milder |

| Cons | Requires cryogenic temps, pyrophoric reagents | Expensive catalyst, potential for side-reactions |

| Typical Yield | 60 - 80% | 70 - 90% (for the ester) |

Part 4: Purification and Characterization

Purifying arylboronic acids is a well-known challenge in organic synthesis due to their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines. Furthermore, their polarity makes standard silica gel chromatography difficult.[15][17]

Self-Validating Purification Strategies:

-

Recrystallization: This is often the most effective method for obtaining high-purity boronic acids. Common solvent systems include hot water, or mixtures of ethyl acetate and hexanes.[17]

-

Acid-Base Extraction: A robust method involves dissolving the crude product in an organic solvent (e.g., diethyl ether) and extracting with a mild aqueous base (e.g., 1M NaOH) to form the water-soluble sodium boronate salt. The aqueous layer is then washed with ether to remove non-acidic impurities, followed by re-acidification with HCl to precipitate the pure boronic acid, which is collected by filtration.[18]

-

Derivative Formation: For particularly stubborn purifications, the boronic acid can be converted to a more stable, crystalline derivative, such as a trifluoroborate salt or a diethanolamine adduct, which can be purified by recrystallization and then hydrolyzed back to the free acid.[17][19]

-

Chromatography of Esters: The pinacol ester produced in Method B is significantly less polar and more stable on silica gel than the free boronic acid, making it much easier to purify via standard column chromatography.[15][20]

Characterization: The final product should be characterized by:

-

¹H and ¹³C NMR: To confirm the structure and purity.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

¹¹B NMR: To confirm the boronic acid moiety.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: As a final check of purity.

Part 5: Safety and Handling

The synthesis of this compound involves several hazardous materials that require strict adherence to safety protocols.

-

Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and will ignite on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe and cannula techniques.

-

Irritants: Phenylboronic acids and their precursors can cause skin, eye, and respiratory irritation.[21][22]

-

Flammable Solvents: THF, dioxane, hexanes, and ethyl acetate are highly flammable. All heating should be conducted using heating mantles or oil baths, away from sources of ignition.

-

Personal Protective Equipment (PPE): At all times, appropriate PPE must be worn, including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[22][23]

-

Work Environment: All manipulations should be performed in a certified chemical fume hood to ensure adequate ventilation.

By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and safely synthesize high-purity this compound for application in drug discovery and development programs.

References

-

Batey, R. A., et al. (2002). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. PMC - NIH. Available at: [Link]

-

Li, W., et al. (2017). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PMC - PubMed Central. Available at: [Link]

-

Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

-

Molander, G. A., et al. (2011). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. ACS Publications. Available at: [Link]

- Srinivas, P., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents (WO2005019229A1).

-

Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry on Reddit. Available at: [Link]

-

Tanwar, O., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

-

Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

-

Ishihara, K., et al. (2004). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available at: [Link]

-

Autech Industry Co.,Limited. 3,6-Dibromo-2-fluorophenylboronic acid. Autech Industry Co.,Limited. Available at: [Link]

-

Autech Industry Co.,Limited. Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. Autech Industry Co.,Limited. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Thapa, P. S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh Institutional Repository. Available at: [Link]

-

Prakash, G. K. S., et al. (2012). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses Procedure. Available at: [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Fluorophenylboronic acid. Fisher Scientific. Available at: [Link]

-

Wang, C-H., et al. (2017). POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water. ResearchGate. Available at: [Link]

-

Snieckus, V. (2003). Directed (ortho) Metallation. Queen's University Course Material. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. PubMed. Available at: [Link]

-

Ellman, J. A., et al. (2009). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses Procedure. Available at: [Link]

-

MySkinRecipes. 4-Butoxy-3-chlorophenylboronic acid. MySkinRecipes. Available at: [Link]

- CNIPA. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents (CN103951688A).

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Al-Qalaf, F. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]

-

Makosza, M., et al. (1976). α-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. Available at: [Link]

-

Schlosser, M., et al. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience - EPFL. Available at: [Link]

-

Chemspace. 4-butoxy-3-fluorobenzoic acid. Chemspace. Available at: [Link]

-

Thapa, P. S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. Available at: [Link]

-

Bakal, R. L., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available at: [Link]

-

Macor, J. E., et al. (2009). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PMC - NIH. Available at: [Link]

-

European Patent Office. (1982). Process for preparing fluorobenzene. European Patent Office (EP 0054274 B1). Available at: [Link]

- CNIPA. (2004). Process for preparing 4-tert-butoxy-chlorobenzene. Google Patents (CN1603293A).

-

Balz, G., & Schiemann, G. (1932). Fluorobenzene. Organic Syntheses Procedure. Available at: [Link]

-

Zask, A., et al. (2016). Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Miyaura Borylation Reaction [organic-chemistry.org]

- 17. reddit.com [reddit.com]

- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. researchgate.net [researchgate.net]

- 21. 4-Fluorophenylboronic acid = 95 1765-93-1 [sigmaaldrich.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

- 23. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to the Stability and Storage of 4-Butoxy-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. Among these, 4-Butoxy-3-fluorophenylboronic acid has emerged as a valuable reagent, prized for the unique electronic and steric properties imparted by its butoxy and fluoro substituents. However, the utility of this and other boronic acids is intrinsically linked to their stability. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven insights and detailed protocols to ensure its integrity from storage to reaction.

The Chemical Nuances of this compound: A Stability Perspective

The stability of an arylboronic acid is not an inherent constant but a dynamic property influenced by its molecular structure and external environment. The this compound molecule possesses a nuanced electronic profile: the para-butoxy group is electron-donating through resonance, while the meta-fluoro group is electron-withdrawing via induction. This interplay governs the susceptibility of the C-B bond to the primary degradation pathways.

Major Degradation Pathways

Two principal degradation routes threaten the integrity of this compound: protodeboronation and oxidation.

-

Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. This reaction can be catalyzed by both acid and base.[1][2] While arylboronic acids with strongly electron-donating groups are more susceptible to acid-catalyzed protodeboronation, the presence of the electron-withdrawing fluorine atom in this compound offers a degree of stabilization against this pathway under acidic conditions.[1] Conversely, basic conditions can promote protodeboronation, particularly for electron-deficient arylboronic acids.[3][4]

-

Oxidation: Arylboronic acids can be oxidized to the corresponding phenols.[5][6][7] This process is often mediated by atmospheric oxygen and can be accelerated by exposure to light and the presence of metal catalysts.[8][9] The electron-rich nature of the phenyl ring, enhanced by the butoxy group, can increase the susceptibility of this compound to oxidation.

A third, often overlooked, process is the formation of boroxines, which are trimeric anhydrides of boronic acids. This dehydration is a reversible process that occurs upon heating or under vacuum and is generally not considered a degradation of the active species, as boroxines are often competent reagents in cross-coupling reactions.[10][11]

Caption: Primary degradation and transformation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways detailed above, stringent storage and handling protocols are paramount. The following recommendations are based on established best practices for arylboronic acids and are tailored to the specific characteristics of this compound.

Long-Term Storage Conditions

For long-term storage, the primary objectives are to minimize exposure to atmospheric moisture, oxygen, light, and elevated temperatures.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Moisture | Anhydrous | Minimizes hydrolysis and subsequent protodeboronation. |

| Light | Amber or opaque container | Prevents photolytically induced degradation. |

| Container | Tightly sealed, compatible material | Prevents contamination and degradation from reactive surfaces. |

Table 1: Recommended Long-Term Storage Conditions for this compound.

Experimental Workflow: Handling and Use

Maintaining the integrity of this compound during experimental use requires a continuation of the principles of inertness and dryness.

Step-by-Step Handling Protocol:

-

Inert Atmosphere: Before opening the primary container, ensure a dry, inert atmosphere is available (e.g., a glovebox or a Schlenk line).

-

Temperature Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Weighing and Dispensing: Weigh the required amount of the boronic acid rapidly in a dry environment. If a glovebox is not available, a nitrogen-purged weighing vessel can be used.

-

Immediate Use: Prepare solutions of the boronic acid immediately before use. Avoid storing solutions for extended periods, as degradation can be more rapid in solution.

-

Solvent Choice: Use anhydrous solvents for preparing solutions. The choice of solvent can influence stability; aprotic solvents are generally preferred to minimize protodeboronation.

-

Reaction Setup: When setting up reactions, maintain an inert atmosphere over the reaction mixture. Degas solvents and purge the reaction vessel with an inert gas.[5]

Caption: Recommended workflow for handling this compound.

Experimental Validation of Stability

While specific long-term stability studies on this compound are not widely published, its stability can be inferred and monitored through routine analytical techniques.

Monitoring Purity and Degradation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for assessing the purity of this compound. The appearance of new signals or changes in the integration of characteristic peaks can indicate degradation. The protodeboronation product, 1-butoxy-2-fluorobenzene, would show a distinct set of aromatic signals.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an effective method for quantifying the purity of the boronic acid and detecting the formation of impurities over time. A stability-indicating method can be developed by subjecting the compound to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to identify the retention times of potential degradation products.

-

Mass Spectrometry (MS): Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), can be used to identify the molecular weights of any degradation products, aiding in their structural elucidation.

Conclusion and Future Perspectives

This compound is a valuable tool in the arsenal of the synthetic chemist. Its stability, while not absolute, can be effectively managed through a disciplined approach to storage and handling. By understanding the fundamental degradation pathways of protodeboronation and oxidation, and by implementing protocols that mitigate exposure to moisture, oxygen, light, and heat, researchers can ensure the integrity and reactivity of this important reagent. As with all sensitive chemical reagents, a proactive and informed approach to handling is the cornerstone of reproducible and successful research.

References

- Gogoi, A., & Bora, U. (2012). A Mild and Efficient Methodology for the ipso-Hydroxylation of Arylboronic Acids to Phenols. Synlett, 23(07), 1079-1081.

- Zhang, L., et al. (2017). A facile acid-promoted protodeboronation of arylboronic acids in the absence of metal catalysts or any other additives is described. RSC Advances, 7(59), 37545-37549.

- Chen, D. S., & Huang, J. M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 24(03), 499-501.

- Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13686-13702.

- Guo, S., et al. (2013). A Mild and Efficient Protocol for the Synthesis of Phenols from Arylboronic Acids in the Presence of tert-Butyl Hydroperoxide Promoted by KOH. Synlett, 24(13), 1712-1714.

- D'Andola, C. L., et al. (2011). Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation. Organic Letters, 13(22), 6030-6033.

- Kuivila, H. G., & Williams, D. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12235-12244.

- Dong, Z., et al. (2021). A catalyst-free and solvent-free method for the oxidative hydroxylation of aryl boronic acids to corresponding phenols with hydrogen peroxide as the oxidizing agent was developed. Arkivoc, 2021(8), 1-10.

- Perrin, C. L., & Wang, B. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.

- Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(13), 6533-6544.

- Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.

-

U.S. Borax Inc. (n.d.). Borate handling and storage. Retrieved from [Link]

-

Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Benzyloxy-3-fluorobenzeneboronic acid. Retrieved from [Link]

- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 7719-7722.

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). (4-Butoxy-3-methylphenyl)boronic acid. Retrieved from [Link]

- Plount, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.

-

University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). B-(4-((4-Fluorophenyl)methoxy)phenyl)boronic acid. Retrieved from [Link]

- Al-zaydi, K. M. (2012). Arylboronic acids as versatile coupling partners in fast microwave promoted oxidative Heck chemistry. Molecules, 17(5), 5784-5797.

Sources

- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. phenylboronic acid functionalized: Topics by Science.gov [science.gov]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. B-(4-((4-Fluorophenyl)methoxy)phenyl)boronic acid | C13H12BFO3 | CID 16218069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Butoxy-3-fluorophenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Butoxy-3-fluorophenylboronic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility. By synthesizing information on the physicochemical properties of analogous compounds, general solubility trends of phenylboronic acids, and the influence of solvent properties, this guide offers predictive insights and practical methodologies. Detailed experimental protocols for solubility determination are provided to empower researchers in generating precise data for their specific applications, particularly in the context of reaction optimization for cross-coupling reactions and formulation development.

Introduction: The Significance of this compound

This compound is a valuable substituted arylboronic acid, a class of compounds that are indispensable in modern organic synthesis.[1] Their prominence is largely due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[2] This capability makes them key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[3][4][5] The specific substitutions on the phenyl ring—a butoxy group and a fluorine atom—impart unique electronic and steric properties that influence the reactivity and selectivity of the molecule in these synthetic applications.[6]

Understanding the solubility of this compound in various organic solvents is a critical, yet often overlooked, parameter for its effective utilization. Solubility dictates the choice of reaction medium, influences reaction kinetics and yield, and is a fundamental consideration in purification, isolation, and formulation processes.[7][8][9] In the realm of drug discovery and development, poor aqueous solubility is a significant challenge, and understanding solubility in organic solvents is crucial for early-stage formulation and screening.[9]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. For this compound, several structural features influence its solubility profile.

The Role of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group can interact with polar solvents. However, boronic acids have a known propensity to undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating.[10] This equilibrium between the acid and its anhydride can complicate solubility measurements and affect the reproducibility of experimental data.[11]

Influence of the Phenyl Ring and Substituents

-

Phenyl Ring: The aromatic phenyl ring is inherently nonpolar and contributes to the compound's solubility in nonpolar and aromatic solvents through π-π stacking interactions.

-

Butoxy Group (-OC₄H₉): The butoxy group is a relatively nonpolar, lipophilic alkyl chain. Its presence is expected to enhance solubility in nonpolar organic solvents and decrease solubility in highly polar, protic solvents like water. The introduction of an isobutoxy group to phenylboronic acid has been shown to generally increase its solubility in most tested organic solvents.[10]

-

Fluoro Group (-F): The fluorine atom is highly electronegative and can participate in hydrogen bonding as an acceptor. The introduction of fluorine substituents can increase the acidity of the boronic acid, which is a crucial factor for their interaction with bioanalytes.[6][12] The effect of a single fluorine atom on overall solubility is complex and depends on its position relative to the boronic acid and other substituents.

Based on these structural components, a qualitative prediction of solubility in various solvent classes can be made.

Predicted Solubility Profile of this compound

In the absence of specific experimental data for this compound, we can infer its likely solubility based on the known solubility of phenylboronic acid and the expected influence of its substituents. Phenylboronic acid itself is generally soluble in most polar organic solvents.[13]

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. The nonpolar character of the butoxy group also favors dissolution in these less polar solvents. THF is a common and effective solvent for Suzuki-Miyaura reactions.[7] |

| Ketones | Acetone, 2-Butanone | High | Ketones are polar aprotic solvents that can effectively solvate the boronic acid moiety. Phenylboronic acid exhibits high solubility in ketones.[11][14] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols are polar protic solvents that can engage in hydrogen bonding with the boronic acid. However, the nonpolar butoxy group may slightly reduce solubility compared to unsubstituted phenylboronic acid. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are relatively nonpolar but can interact with the aromatic ring. Phenylboronic acid has moderate solubility in chloroform.[11][14] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The aromatic nature of these solvents will favor interaction with the phenyl ring of the solute. These are also common solvents for Suzuki-Miyaura couplings. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | These are highly polar aprotic solvents that are excellent at solvating a wide range of organic compounds, including those with polar functional groups. |

| Esters | Ethyl acetate | Moderate | Ethyl acetate has intermediate polarity and is a good solvent for a broad range of organic compounds. |

| Alkanes | Hexane, Heptane | Low | These are nonpolar solvents, and while the butoxy group provides some lipophilicity, the polar boronic acid group will significantly limit solubility. Phenylboronic acid has very low solubility in hydrocarbons.[11][14] |

| Water | Very Low | The presence of the butoxy group is expected to significantly decrease aqueous solubility compared to phenylboronic acid. The solubility of phenylboronic acid in water is already low.[11] |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination of the solubility of this compound is essential for its practical application. Several robust methods can be employed.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[15]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. Filtration should be performed using a filter compatible with the organic solvent (e.g., PTFE).

-

Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for determining thermodynamic solubility.

High-Throughput Kinetic Solubility Methods

For rapid screening in drug discovery, kinetic solubility assays are often employed.[17] Nephelometry, which measures light scattering from precipitated particles, is a common high-throughput technique.[17][18]

Protocol (Conceptual):

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: Dispense the stock solution into a multi-well plate containing the target aqueous buffer or organic solvent system, creating a serial dilution.

-

Precipitation Monitoring: Use a nephelometer to monitor the turbidity of each well. The concentration at which precipitation is first observed is taken as the kinetic solubility.[18]

Logical Diagram of Solubility Influences

Caption: Factors influencing the solubility of the target compound.

Practical Implications in Synthesis and Drug Development

The choice of solvent, guided by solubility, has profound effects on the outcomes of chemical reactions. In Suzuki-Miyaura couplings, the solvent can influence reaction selectivity, rate, and catalyst stability.[7][19][20] For instance, polar aprotic solvents like DMF or MeCN can alter the active catalytic species compared to nonpolar solvents like toluene or THF, potentially leading to different product selectivities.[19][20] Therefore, having accurate solubility data allows for the rational selection of a solvent system that not only dissolves the boronic acid and other reagents but also promotes the desired reaction pathway.

In drug development, solubility is a key determinant of a compound's bioavailability.[18] While aqueous solubility is paramount for final drug formulations, understanding solubility in organic solvents is critical for:

-

High-Throughput Screening (HTS): Compounds are typically stored and initially tested in DMSO solutions.[9]

-

Formulation of Preclinical Models: Early animal studies may require formulation in non-aqueous vehicles.

-

Purification and Crystallization: The selection of appropriate solvent/anti-solvent systems for crystallization relies heavily on solubility differences.

Conclusion

While direct quantitative solubility data for this compound remains to be systematically published, a strong predictive understanding can be derived from its structural features and the established behavior of analogous compounds. The presence of a lipophilic butoxy group suggests good solubility in a range of common organic solvents, particularly ethers, ketones, and aromatic hydrocarbons, which are frequently employed in synthetic applications like the Suzuki-Miyaura coupling. For researchers requiring precise solubility values for process optimization, reaction modeling, or formulation, the experimental protocols detailed in this guide provide a reliable pathway to generate this critical data. A thorough understanding and experimental determination of solubility are indispensable for unlocking the full potential of this versatile synthetic building block in both academic research and industrial drug development.

References

-

Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

-

ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arodes.ch. [Link]

-

Israel Journal of Chemistry. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

-

ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

-

The Journal of Physical Chemistry B. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

-

European Journal of Pharmaceutical Sciences. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Journal of Chemical & Engineering Data. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Journal of Solution Chemistry. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid. [Link]

-

Pharmaceutical Intermediate. (n.d.). Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis. [Link]

-

LookChem. (n.d.). Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid. [Link]

-

PubChem. (n.d.). (4-Butoxy-3-methylphenyl)boronic acid. [Link]

-

ChemBK. (2024, April 10). 4-Carboxy-3-fluorobenzeneboronic acid. [Link]

-

Molecules. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

-

Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-